4-ethyl-N'-hydroxy-3-[(methylsulfonyl)amino]benzenecarboximidamide
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Overview
Description
4-ethyl-N’-hydroxy-3-[(methylsulfonyl)amino]benzenecarboximidamide is an organic compound with potential applications in various fields of scientific research. This compound features a benzenecarboximidamide core substituted with an ethyl group, a hydroxy group, and a methylsulfonylamino group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N’-hydroxy-3-[(methylsulfonyl)amino]benzenecarboximidamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Reduction: Conversion of the nitro group to an amino group.
Sulfonylation: Introduction of the methylsulfonyl group.
Amidation: Formation of the carboximidamide group.
Ethylation: Addition of the ethyl group.
Hydroxylation: Introduction of the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N’-hydroxy-3-[(methylsulfonyl)amino]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carboximidamide group to an amine.
Substitution: Replacement of the ethyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various alkyl halides or aryl halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.
Scientific Research Applications
4-ethyl-N’-hydroxy-3-[(methylsulfonyl)amino]benzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-N’-hydroxy-3-[(methylsulfonyl)amino]benzenecarboximidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-N’-hydroxy-3-aminobenzenecarboximidamide
- 4-ethyl-N’-hydroxy-3-(methylamino)benzenecarboximidamide
- 4-ethyl-N’-hydroxy-3-(sulfonyl)benzenecarboximidamide
Uniqueness
4-ethyl-N’-hydroxy-3-[(methylsulfonyl)amino]benzenecarboximidamide is unique due to the presence of the methylsulfonylamino group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-ethyl-N'-hydroxy-3-(methanesulfonamido)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-3-7-4-5-8(10(11)12-14)6-9(7)13-17(2,15)16/h4-6,13-14H,3H2,1-2H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJWAJKEOJCYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=NO)N)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(C=C1)/C(=N/O)/N)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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